Cardiac Safety Window: TR100 vs. Pan-Actin Inhibitors (Class-Level Quantitative Divergence)
TR100 exhibits a functional cardiac safety profile that is quantitatively distinct from pan-actin inhibitors. While pan-actin agents like Latrunculin A cause cardiac damage at anti-tumor doses due to their indiscriminate targeting of all actin filaments, TR100 is specifically designed to spare the cardiac sarcomere. This is demonstrated in vivo, where TR100 treatment in neuroblastoma and melanoma xenograft models showed no evidence of cardiac damage as measured by blood Troponin I levels and intraventricular septum thickness [1].
| Evidence Dimension | In vivo cardiac safety (Troponin I levels and septum thickness) |
|---|---|
| Target Compound Data | No evidence of cardiac damage |
| Comparator Or Baseline | Pan-actin inhibitors (e.g., Latrunculin A) cause cardiac toxicity at efficacious doses |
| Quantified Difference | Qualitative difference: cardiac sparing vs. inherent toxicity |
| Conditions | In vivo neuroblastoma and melanoma xenograft mouse models |
Why This Matters
This selectivity provides a crucial safety advantage, differentiating TR100 from generic anti-actin agents and validating its use in long-term in vivo oncology studies.
- [1] Stehn, J.R., Haass, N.K., Bonello, T., et al. A novel class of anticancer compounds targets the actin cytoskeleton in tumor cells. Cancer Res. 2013, 73(16), 5169–5182. View Source
